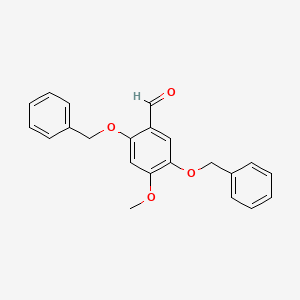![molecular formula C9H16O2Si B14389875 2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol CAS No. 89861-15-4](/img/structure/B14389875.png)
2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol is an organic compound characterized by the presence of a furan ring substituted with a trimethylsilyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed addition of organoboronic acids to carbonyl compounds, which can be conducted in the presence of water . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing organoboronic acids and carbonyl compounds. The process is optimized for high efficiency and yield, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The furan ring can be reduced under specific conditions to yield dihydrofuran derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide are used for substitution reactions.
Major Products:
Oxidation: Formation of furan-3-carboxaldehyde derivatives.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of various silyl ether derivatives.
Scientific Research Applications
2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol involves its interaction with specific molecular targets. The trimethylsilyl group imparts stability and enhances the compound’s reactivity, facilitating its participation in various chemical reactions. The furan ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
1-(5-(Trimethylsilyl)furan-2-yl)ethan-1-ol: Shares a similar structure but differs in the position of the trimethylsilyl group.
2-(5-(Trimethylsilyl)furan-3-yl)ethan-1-ol: Another closely related compound with slight variations in the furan ring substitution.
Uniqueness: 2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both the trimethylsilyl group and the ethan-1-ol moiety allows for versatile chemical transformations and interactions.
Properties
CAS No. |
89861-15-4 |
|---|---|
Molecular Formula |
C9H16O2Si |
Molecular Weight |
184.31 g/mol |
IUPAC Name |
2-(2-trimethylsilylfuran-3-yl)ethanol |
InChI |
InChI=1S/C9H16O2Si/c1-12(2,3)9-8(4-6-10)5-7-11-9/h5,7,10H,4,6H2,1-3H3 |
InChI Key |
ARFRQPNYUFXFGF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CO1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


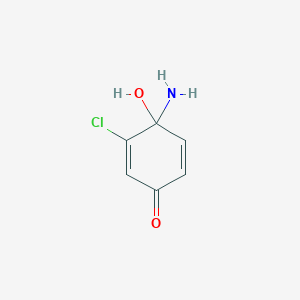
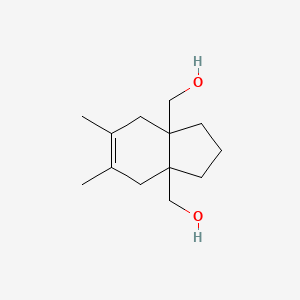


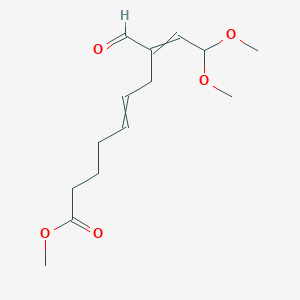
![Ethyl thieno[2,3-b]pyridin-6-ylcarbamate](/img/structure/B14389821.png)

![2,2'-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile)](/img/structure/B14389845.png)
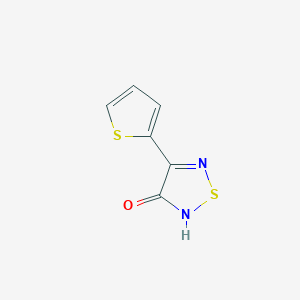
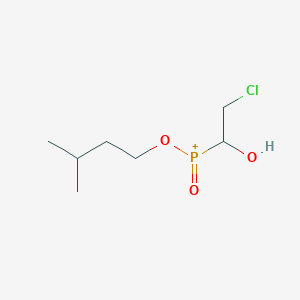
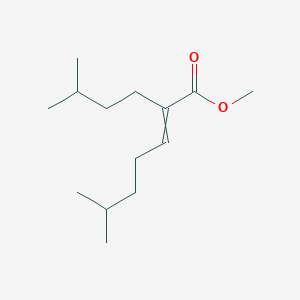
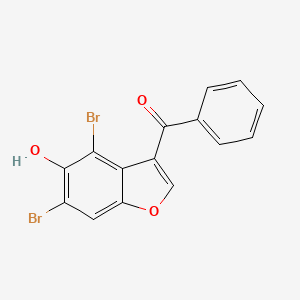
![2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid](/img/structure/B14389873.png)
